(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure It is characterized by its hexahydronaphthalene core, which is a partially hydrogenated naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired hexahydronaphthalene structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aR,8aS)-8-Methyl-8a-[(methanesulfonyl)oxy]methyl-1,3,4,5,8,8a-hexahydronaphthalen-1(2H)-one
- (2R,4aR,8aS)-Decahydro-8-methylene-α,α,4a-trimethyl-2-naphthylmethanol
- Ethyl (4aR,8aS)-octahydro-4a(2H)-quinolinylacetate
Uniqueness
What sets (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its hexahydronaphthalene core structure is particularly significant in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
18174-04-4 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(4aR,8aS)-8a-methyl-2,3,4,4a,5,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-8-3-2-5-9(11)6-4-7-10(11)12/h2-3,9H,4-8H2,1H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
BOFYYUXJGLWGLT-ONGXEEELSA-N |
Isomerische SMILES |
C[C@]12CC=CC[C@H]1CCCC2=O |
Kanonische SMILES |
CC12CC=CCC1CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.